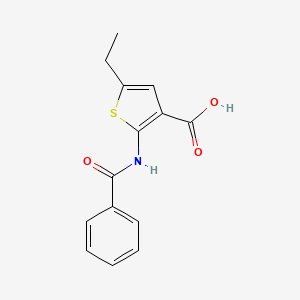

2-Benzamido-5-ethylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-benzamido-5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMKWKWMFBYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357766 | |

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73696-46-5 | |

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process, commencing with the versatile Gewald reaction to construct the core 2-aminothiophene scaffold. This is followed by a selective N-benzoylation and concludes with the saponification of the ethyl ester to yield the final carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1] Their bioisosteric relationship with benzene rings allows them to modulate biological activity, making them attractive scaffolds in drug discovery. The target molecule, this compound, incorporates several key pharmacophoric features: a thiophene ring, an amide linkage, and a carboxylic acid group, suggesting its potential as a lead compound for various therapeutic targets.

The synthetic strategy outlined herein is designed to be efficient and scalable, relying on well-established and understood chemical transformations. The key to this synthesis is the multicomponent Gewald reaction, which allows for the rapid assembly of the highly functionalized 2-aminothiophene intermediate from simple starting materials.[2][3] Subsequent functional group manipulations, namely acylation and hydrolysis, are standard procedures that can be performed with high yields and purities.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The initial step involves the Gewald reaction of 2-pentanone, ethyl cyanoacetate, and elemental sulfur to form ethyl 2-amino-5-ethylthiophene-3-carboxylate. The second step is the N-benzoylation of the resulting aminothiophene using benzoyl chloride under Schotten-Baumann conditions. The final step is the alkaline hydrolysis of the ethyl ester to afford the target carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

This step employs the Gewald reaction, a powerful one-pot synthesis for 2-aminothiophenes.[2][3] The reaction proceeds via an initial Knoevenagel condensation between the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization.[3] A mild base, such as morpholine or triethylamine, is used to catalyze the reaction.[4][5]

Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-pentanone (0.1 mol, 8.61 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in ethanol (100 mL).

-

With stirring, add triethylamine (0.1 mol, 10.12 g) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-5-ethylthiophene-3-carboxylate as a crystalline solid.[6]

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction at a moderate reflux temperature.

-

Triethylamine as Base: Triethylamine is a sufficiently strong base to catalyze the Knoevenagel condensation and the subsequent steps of the Gewald reaction without causing significant side reactions.[5]

-

Reflux Conditions: Heating the reaction mixture ensures a reasonable reaction rate to bring the reaction to completion in a practical timeframe.

Step 2: Synthesis of Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate

The second step involves the N-benzoylation of the synthesized aminothiophene. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the reaction of an amine with an acid chloride in the presence of an aqueous base.[7][8][9] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8]

Protocol:

-

Dissolve ethyl 2-amino-5-ethylthiophene-3-carboxylate (0.05 mol) in a mixture of dichloromethane (100 mL) and 10% aqueous sodium hydroxide solution (50 mL) in a 250 mL beaker placed in an ice bath.

-

With vigorous stirring, add benzoyl chloride (0.06 mol, 8.44 g) dropwise to the biphasic mixture.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Separate the organic layer and wash it with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 2-benzamido-5-ethylthiophene-3-carboxylate.

Causality of Experimental Choices:

-

Biphasic System: The use of a two-phase system (dichloromethane/water) allows for the reactants to be in the organic phase while the base and the HCl byproduct are in the aqueous phase, facilitating an efficient reaction and simplifying the workup.[10]

-

Aqueous Sodium Hydroxide: The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and promoting the forward reaction.[8]

-

Ice Bath: The initial cooling helps to control the exothermic nature of the acylation reaction.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification to protonate the carboxylate salt.[11][12]

Protocol:

-

Suspend ethyl 2-benzamido-5-ethylthiophene-3-carboxylate (0.04 mol) in a mixture of ethanol (80 mL) and a 10% aqueous solution of sodium hydroxide (40 mL).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven to obtain the final product, this compound.[13]

Causality of Experimental Choices:

-

Mixed Solvent System (Ethanol/Water): This solvent system ensures the solubility of both the ester and the sodium hydroxide for an efficient reaction.

-

Reflux Conditions: Heating accelerates the rate of hydrolysis, which can be slow at room temperature.

-

Acidification: The addition of a strong acid is necessary to protonate the sodium carboxylate salt formed during the reaction to yield the final carboxylic acid.[11]

Quantitative Data Summary

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reactant 3 / Reagent | Molar Eq. | Product | Theoretical Yield (g) |

| 1 | 2-Pentanone | 1.0 | Ethyl Cyanoacetate | 1.0 | Sulfur | 1.0 | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | 21.33 |

| 2 | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | 1.0 | Benzoyl Chloride | 1.2 | NaOH (aq) | Excess | Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate | 15.87 |

| 3 | Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate | 1.0 | NaOH (aq) | Excess | HCl (conc) | Excess | This compound | 11.57 |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the purity of the crystalline products.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure of the intermediates and the final product.

-

FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

A closely related compound, 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, has a reported molecular formula of C15H15NO3S and a molecular weight of 289.4 g/mol .[14] The target molecule, this compound (C14H13NO3S), has a calculated molecular weight of 275.32 g/mol .

Conclusion

This technical guide presents a detailed and reliable three-step synthesis of this compound. By leveraging the efficiency of the Gewald reaction and employing standard organic transformations, this protocol provides a clear pathway for obtaining this valuable compound for further research and development in medicinal chemistry. The emphasis on the rationale behind the experimental choices aims to empower researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

References

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2002). Helvetica Chimica Acta.

- A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (n.d.). Arkivoc.

- Kinetics of alkaline hydrolysis of 3,4-thiophene- dicarboxylic acid monomethyl ester in a. (1988).

-

How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][15][16][17]thiadiazole? (2021). ResearchGate.

- 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. (n.d.). PubChem.

- ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYL

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). E-Journal of Chemistry.

- Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.).

- Schotten–Baumann reaction. (n.d.). Wikipedia.

- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010).

- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).

- Schotten Baumann Reaction. (2019). BYJU'S.

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). ChemistrySelect.

- Saponification-Typical procedures. (2024). OperaChem.

- Gewald Reaction. (n.d.). J&K Scientific LLC.

- Schotten Baumann reaction. (2023). Chemistry Notes.

- synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. (n.d.). Revue Roumaine de Chimie.

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.

- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences.

- A Study of the Acid Dissociation of Furan- and Thiophenedicarboxylic Acids and of the Alkaline Hydrolysis of Their Methyl Esters. (1965). Bulletin of the Chemical Society of Japan.

- Gewald reaction. (n.d.). Wikipedia.

- Is the Schotten-Baumann reaction the same as benzoyl

- Thioester. (n.d.). Wikipedia.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.

- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E.

- Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.

- 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.

- Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxyl

- Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.).

- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

Sources

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid | C15H15NO3S | CID 935228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere for benzene and other aromatic systems. Within this class of compounds, 2-acylaminothiophene-3-carboxylic acids and their derivatives have emerged as promising candidates in drug discovery, exhibiting a range of pharmacological effects. This guide provides a comprehensive technical overview of a specific, yet representative, member of this family: 2-Benzamido-5-ethylthiophene-3-carboxylic acid .

As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind the chemical properties and the strategic considerations for its synthesis and characterization. This document is structured to empower researchers to confidently work with this molecule and its analogs, providing both theoretical grounding and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture that dictates its chemical behavior. The core is a thiophene ring, substituted at the 2-, 3-, and 5-positions. The benzamido group at the 2-position, the carboxylic acid at the 3-position, and the ethyl group at the 5-position each contribute to the molecule's overall properties.

Structural Features

The planarity of the thiophene and benzoyl rings, along with the potential for intramolecular hydrogen bonding between the amide proton and the carboxylate oxygen, are key structural determinants. X-ray crystallographic studies of similar compounds, such as ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveal a nearly planar conformation between the thiophene and phenyl rings[1]. This planarity influences crystal packing and intermolecular interactions.

Physicochemical Parameters (Predicted and Estimated)

Due to the limited availability of experimental data for the specific title compound, the following parameters are a blend of computational predictions for a closely related analog, 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, and estimations based on the properties of thiophene carboxylic acids.

| Property | Predicted/Estimated Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃S | |

| Molecular Weight | 275.32 g/mol | |

| XLogP3 | ~3-4 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| pKa | ~3.5 - 4.5 | Estimated from thiophene-2-carboxylic acid[2] |

| Melting Point (°C) | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. |

Note: These values should be considered as estimations and require experimental verification.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The overall strategy involves the construction of the substituted thiophene ring, followed by the introduction of the benzamido group, and finally, hydrolysis to the carboxylic acid.

Synthetic Strategy Overview

A robust and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction . This reaction provides a convergent and efficient route to the key intermediate, ethyl 2-amino-5-ethylthiophene-3-carboxylate. Subsequent N-benzoylation and ester hydrolysis yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The Gewald reaction is a one-pot synthesis that combines an α-methylene ketone (3-pentanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Protocol:

-

To a stirred solution of 3-pentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-5-ethylthiophene-3-carboxylate.

Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the activated nitrile. The resulting α,β-unsaturated nitrile then reacts with sulfur in a series of steps, culminating in a ring-closing reaction to form the thiophene ring.

The amino group of the thiophene intermediate is acylated using benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol:

-

Dissolve ethyl 2-amino-5-ethylthiophene-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Add a slight excess of benzoyl chloride (1.1 eq) to the solution.

-

Heat the reaction mixture under reflux for 6-10 hours, monitoring by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Recrystallize the resulting residue from ethanol to obtain pure ethyl 2-benzamido-5-ethylthiophene-3-carboxylate[1].

Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzoyl chloride. The extended reaction time and heat are necessary due to the somewhat reduced nucleophilicity of the amino group, which is conjugated with the electron-withdrawing carboxylate group on the thiophene ring.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Basic Hydrolysis):

-

Suspend ethyl 2-benzamido-5-ethylthiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of 2-3.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The tetrahedral intermediate then collapses, eliminating the ethoxide ion. The resulting carboxylate is protonated during the acidic workup to yield the final carboxylic acid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic signatures based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Benzoyl): Multiplets in the range of δ 7.4-8.0 ppm.

-

Thiophene Proton: A singlet at approximately δ 7.0-7.5 ppm.

-

Amide NH: A broad singlet, typically downfield, δ 9.0-11.0 ppm.

-

Carboxylic Acid OH: A very broad singlet, often not observed or very downfield (> δ 12.0 ppm).

-

Ethyl Group: A quartet around δ 2.8 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).

¹³C NMR:

-

Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyls are expected in the range of δ 160-175 ppm.

-

Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Ethyl Group: Signals for the CH₂ and CH₃ carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| N-H (Amide) | 3100-3300 | Medium, sharp |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=O (Amide I) | 1630-1680 | Strong, sharp |

| C-N (Amide II) | 1515-1570 | Medium |

| Aromatic C=C | 1450-1600 | Multiple bands |

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination. The fragmentation pattern would likely show characteristic losses of the carboxylic acid group, the benzoyl group, and fragments from the thiophene ring.

Chemical Reactivity and Potential for Further Derivatization

The presence of multiple functional groups in this compound makes it a versatile platform for further chemical modifications.

Caption: Key reactive sites on this compound.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functionalities to modulate properties such as solubility and biological activity.

-

Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions to regenerate the 2-aminothiophene precursor.

-

Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing electron-withdrawing groups.

Applications in Drug Discovery and Materials Science

Thiophene-based compounds are of significant interest in drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motifs present in this compound suggest its potential as a scaffold for the design of novel therapeutic agents. The ability to functionalize the carboxylic acid and the aromatic rings provides a means to optimize ligand-protein interactions and pharmacokinetic properties.

In materials science, thiophene-containing molecules are precursors to conductive polymers and organic electronic materials. The defined structure and potential for polymerization make this class of compounds interesting for the development of novel functional materials.

Conclusion

This compound is a molecule of significant interest, embodying the chemical versatility of the thiophene scaffold. While experimental data for this specific compound is not extensively available in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The protocols and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating further exploration and innovation with this promising class of compounds.

References

-

Yathirajan, H., et al. (2007). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4321. Available at: [Link]

-

PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

This guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights for robust molecular analysis.

Molecular Structure and Analytical Overview

This compound is a substituted thiophene derivative. The structural elucidation of such molecules is critical in drug discovery and development for confirming identity, purity, and for understanding structure-activity relationships. A multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on analogous structures and established substituent effects on thiophene rings.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O. |

| Amide (-NH) | 9.0 - 10.0 | Singlet (broad) | - | The amide proton is also deshielded and its signal can be broad due to quadrupole effects of the nitrogen atom. |

| Benzamido Aromatic (ortho) | 7.9 - 8.1 | Doublet | 7-8 | These protons are deshielded by the adjacent carbonyl group. |

| Benzamido Aromatic (meta, para) | 7.4 - 7.6 | Multiplet | - | These protons will have overlapping signals in a complex multiplet. |

| Thiophene Ring (-CH) | 7.0 - 7.2 | Singlet | - | The lone proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons. |

| Ethyl (-CH₂) | 2.8 - 3.0 | Quartet | ~7.5 | These protons are adjacent to a methyl group, resulting in a quartet. |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | ~7.5 | These protons are adjacent to a methylene group, resulting in a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Amide (C=O) | 160 - 170 | The amide carbonyl carbon is also significantly deshielded. |

| Thiophene (C-S) | 140 - 150 | The carbon atom attached to the sulfur in the thiophene ring. |

| Thiophene (C-N) | 135 - 145 | The carbon atom attached to the benzamido group. |

| Benzamido Aromatic (ipso) | 130 - 140 | The carbon to which the amide group is attached. |

| Benzamido Aromatic | 120 - 135 | Aromatic carbons of the benzoyl group. |

| Thiophene (C-COOH) | 115 - 125 | The carbon atom bearing the carboxylic acid group. |

| Thiophene (C-CH) | 125 - 135 | The unsubstituted carbon on the thiophene ring. |

| Thiophene (C-Ethyl) | 145 - 155 | The carbon atom of the thiophene ring attached to the ethyl group. |

| Ethyl (-CH₂) | 25 - 35 | The methylene carbon of the ethyl group. |

| Ethyl (-CH₃) | 10 - 20 | The methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids and amides as it helps in observing the exchangeable protons.

-

Transfer : Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrumentation : Place the NMR tube in the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to ensure homogeneity.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | The O-H stretch in a carboxylic acid is very broad due to hydrogen bonding. |

| N-H (Amide) | Stretching | 3100 - 3300 | The N-H stretch of a secondary amide. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | C-H stretches from the benzene and thiophene rings. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | C-H stretches of the ethyl group. |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | The carbonyl stretch of the carboxylic acid. |

| C=O (Amide I) | Stretching | 1630 - 1680 | The amide I band is primarily due to the C=O stretch. |

| N-H (Amide II) | Bending | 1510 - 1570 | The amide II band arises from N-H bending and C-N stretching. |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Aromatic ring skeletal vibrations. |

Experimental Protocol for FT-IR Spectroscopy

Workflow for FT-IR Analysis

Caption: General workflow for FT-IR data acquisition.

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[1]

-

-

Background Scan : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Place the prepared sample in the spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The molecular weight of this compound (C₁₄H₁₃NO₃S) is approximately 291.06 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 291.

-

Isotope Peaks : Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), small peaks at M+1 and M+2 will also be observed.

-

Key Fragmentation Patterns :

-

Loss of H₂O (m/z = 273) : Dehydration from the carboxylic acid group.

-

Loss of COOH (m/z = 246) : Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Benzoyl Cation (m/z = 105) : Cleavage of the amide bond can generate a stable benzoyl cation.

-

Thiophene-containing fragments : Various fragments resulting from the cleavage of the thiophene ring and its substituents.

-

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for mass spectrometry analysis.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatograph (LC-MS).

-

Ionization : Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule and can be operated in either positive or negative ion mode.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis : Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and data from analogous structures, serves as a robust guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for applications in medicinal chemistry and drug development.

References

-

Harrison, P. A., et al. (2006). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o2652–o2654. [Link]

-

Lupascu, F., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 5(1), 27. [Link]

-

PubChem. (n.d.). 5-ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2845. [Link]

-

PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Benzamido-N-(2-morpholin-4-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a detailed experimental protocol for its acquisition, and provides a thorough interpretation of the spectral data. The causality behind experimental choices and the principles of spectral analysis are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a multifaceted organic molecule featuring a thiophene core, a functionality prevalent in many pharmacologically active compounds. The precise structural elucidation of such molecules is paramount in drug discovery and development. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the electronic environment and connectivity of protons within a molecule. This guide will serve as a robust reference for understanding and utilizing ¹H NMR to characterize this specific thiophene derivative and structurally related compounds.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The analysis that follows is based on established principles of chemical shifts and spin-spin coupling, drawing upon data from analogous structures and foundational NMR theory. The spectrum is best acquired in a deuterated polar aprotic solvent, such as DMSO-d₆, to ensure the solubility of the carboxylic acid and to observe the labile amide and carboxyl protons.

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its chemical shift is expected to appear far downfield, typically in the range of δ 12.0-13.0 ppm . This significant deshielding is a result of the strong electron-withdrawing effect of the two oxygen atoms and the anisotropic effect of the carbonyl group. In DMSO-d₆, this proton often appears as a broad singlet due to hydrogen bonding with the solvent and potential slow chemical exchange. The acidic nature of this proton can be confirmed by a D₂O exchange experiment, wherein the addition of a drop of D₂O would cause the signal to disappear.

Amide Proton (-NH)

The amide proton's chemical shift is also highly dependent on the solvent and concentration. In DMSO-d₆, it is expected to be observed as a singlet in the range of δ 10.0-11.0 ppm . The deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of both the benzoyl and thiophene rings. The lack of adjacent protons results in a singlet multiplicity. Like the carboxylic acid proton, this signal will also disappear upon D₂O exchange. The use of DMSO as a solvent is particularly advantageous for observing amide protons, as it disrupts intermolecular hydrogen bonding between amide groups, resulting in sharper signals compared to those observed in less polar solvents like CDCl₃[1][2].

Benzoyl Aromatic Protons (-C₆H₅)

The five protons of the benzoyl group will appear in the aromatic region of the spectrum, typically between δ 7.5 and δ 8.0 ppm . Due to the electronic effects of the amide linkage, these protons will not be chemically equivalent. They are expected to present as a complex multiplet. A more detailed prediction would resolve this into:

-

Two ortho-protons: These are closest to the carbonyl group and are expected to be the most deshielded of the aromatic protons, appearing around δ 7.9-8.0 ppm as a doublet or multiplet.

-

Two meta-protons and one para-proton: These are expected to resonate at slightly higher fields, likely in the range of δ 7.5-7.7 ppm , as a complex multiplet.

Thiophene Ring Proton (-CH)

The single proton on the thiophene ring (at the C4 position) is anticipated to resonate as a singlet around δ 7.0-7.5 ppm . Its precise chemical shift is influenced by the electron-donating nature of the amide group at C2 and the alkyl group at C5, as well as the electron-withdrawing carboxylic acid at C3. While it is a singlet due to the absence of vicinal protons, long-range coupling (⁴J) to the methylene protons of the ethyl group might cause some broadening of the peak[3].

Ethyl Group Protons (-CH₂CH₃)

The ethyl group at the C5 position of the thiophene ring will give rise to two distinct signals:

-

Methylene protons (-CH₂-): These protons are adjacent to the thiophene ring and will be deshielded relative to the methyl protons. They are expected to appear as a quartet in the range of δ 2.8-3.0 ppm . The quartet multiplicity arises from spin-spin coupling with the three adjacent methyl protons (n+1 rule, where n=3).

-

Methyl protons (-CH₃): These protons are further from the ring and will be the most shielded protons in the molecule. They are predicted to resonate as a triplet around δ 1.2-1.4 ppm . The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

The characteristic quartet-triplet pattern is a hallmark of an ethyl group and the integration of these signals will be in a 2:3 ratio, respectively.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Amide (-NH) | 10.0 - 11.0 | Singlet | 1H |

| Benzoyl (ortho-H) | 7.9 - 8.0 | Multiplet | 2H |

| Benzoyl (meta, para-H) | 7.5 - 7.7 | Multiplet | 3H |

| Thiophene (C4-H) | 7.0 - 7.5 | Singlet (possibly broad) | 1H |

| Ethyl (-CH₂-) | 2.8 - 3.0 | Quartet | 2H |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | 3H |

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with its distinct proton environments labeled, corresponding to the predicted ¹H NMR signals.

Caption: Molecular structure with distinct proton environments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Rationale: Proper sample preparation is critical for acquiring a high-resolution spectrum. The choice of solvent is dictated by the analyte's solubility and the need to avoid signal overlap. The use of a high-purity deuterated solvent is essential to minimize interfering signals from the solvent itself.

-

Procedure:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (99.9 atom % D).

-

Gently agitate the vial to dissolve the sample completely. A brief period of sonication may be applied if necessary.

-

Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition

-

Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region. The parameters for data acquisition are chosen to ensure adequate signal-to-noise ratio and resolution.

-

Procedure:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

-

Set the appropriate spectral width (e.g., -2 to 14 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquire the Free Induction Decay (FID).

-

Data Processing

-

Rationale: The raw FID data must be processed to generate the final spectrum. This involves a series of standard mathematical operations.

-

Procedure:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities and coupling constants.

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the predicted chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of each proton in the molecule. By following the outlined experimental protocol, researchers can obtain a high-quality spectrum that serves as a definitive confirmation of the compound's identity and purity. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply ¹H NMR spectroscopy in their research involving this and related chemical entities.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Hoffman, R. A., & Gronowitz, S. (1961). Long-Range Proton Spin-Spin Coupling in Thiophenes. Arkiv för Kemi, 16, 471-480. (Note: A direct link to this specific older article is not readily available, but it is a foundational paper in the field.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Abraham, R. J., & Mobli, M. (2008). The ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 46(7), 674-683. [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid

Introduction: Contextualizing the Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 2-Benzamido-5-ethylthiophene-3-carboxylic acid represents a class of compounds featuring a decorated thiophene core, a structure of significant interest in medicinal chemistry due to the diverse biological activities associated with thiophene derivatives. The molecule's unique architecture, combining a thiophene carboxylic acid with a benzamido substituent, presents specific challenges and opportunities for analytical characterization.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for the identification and quantification of such small molecules.[1] Its unparalleled sensitivity and selectivity allow for in-depth structural analysis from complex matrices. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the underlying scientific principles that govern experimental design and data interpretation. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals aiming to establish robust and reliable analytical workflows.

Chapter 1: Foundational Principles of Ionization

The successful mass spectrometric analysis of any compound begins with its efficient conversion into gas-phase ions. For a molecule like this compound, with its inherent polarity and multiple ionizable sites, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[2]

Ionization Polarity: A Critical Choice

The subject molecule possesses two primary ionizable sites: the acidic carboxylic acid proton and the basic amide group (nitrogen and carbonyl oxygen). This duality allows for analysis in both negative and positive ion modes.

-

Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, especially in a mobile phase with a slightly basic pH or in the presence of a weak base, to form the carboxylate anion [M-H]⁻. This process is typically very efficient and often results in a clean spectrum with a prominent molecular ion, making it an excellent choice for quantification and initial identification.

-

Positive Ion Mode (ESI+): The amide group, specifically the nitrogen or the carbonyl oxygen, can accept a proton to form the [M+H]⁺ ion. This is best achieved using an acidic mobile phase modifier, such as formic acid. While also effective, positive mode can sometimes lead to more complex adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which can complicate spectral interpretation if not carefully controlled.

Expert Insight: For initial screening and method development, analyzing the compound in both polarities is recommended. However, the deprotonation of the carboxylic acid in negative mode is often a more specific and efficient ionization pathway for this class of molecules, potentially offering higher sensitivity and a cleaner baseline.

Chapter 2: Experimental Methodology: A Validated Protocol

The following section details a comprehensive LC-MS/MS protocol. This system is designed to be self-validating by incorporating systematic optimization steps and robust chromatographic principles.

Analyte Information

-

Compound: this compound

-

Molecular Formula: C₁₄H₁₃NO₃S

-

Monoisotopic Mass: 275.0616 Da

-

Calculated m/z [M-H]⁻: 274.0544

-

Calculated m/z [M+H]⁺: 276.0689

Sample and Mobile Phase Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Serially dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for initial method development.

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (for ESI+) or 5 mM Ammonium Acetate in Water (for ESI-). The use of volatile buffers is critical to prevent salt deposition in the mass spectrometer.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (for ESI+) or 5 mM Ammonium Acetate in Acetonitrile (for ESI-).

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is vital to reduce matrix effects and ensure reproducible ionization.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This stationary phase provides excellent retention and peak shape for moderately nonpolar compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

-

Injection Volume: 2 µL.

-

LC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 10 |

| 12.0 | 10 |

Mass Spectrometry (MS) Parameters

These parameters should be used as a starting point and optimized for the specific instrument in use.

-

Ionization Mode: ESI- / ESI+ (scanned in separate runs)

-

Capillary Voltage: 3.0 kV (ESI-), 3.5 kV (ESI+)

-

Ion Source Temperature: 120 °C

-

Desolvation Gas (N₂) Flow: 600 L/hr

-

Desolvation Temperature: 350 °C

-

Cone Voltage: 30 V (a lower voltage to minimize in-source fragmentation)

-

Full Scan (MS1) Range: m/z 50-500

-

Tandem MS (MS/MS) Mode: Collision-Induced Dissociation (CID)

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.

Experimental Workflow Diagram

The logical flow of the analytical process is visualized below.

Chapter 3: Data Interpretation and Fragmentation Analysis

The structural information embedded within a mass spectrum is unlocked through the analysis of fragmentation patterns. Collision-Induced Dissociation (CID) imparts internal energy to the isolated molecular ion, inducing bond cleavages at the most labile sites.[2]

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

In positive mode, protonation is anticipated at the amide nitrogen or carbonyl oxygen. The primary fragmentation pathway involves the cleavage of the amide C-N bond, which is a common and well-documented fragmentation route for N-acyl compounds.[3]

-

Formation of Benzoyl Cation: The most prominent fragmentation is the cleavage of the amide bond, leading to the formation of a highly stable, resonance-stabilized benzoyl cation at m/z 105.0335 . This is often the base peak in the MS/MS spectrum of such compounds.

-

Further Fragmentation of Benzoyl Cation: The benzoyl cation can subsequently lose carbon monoxide (CO) to produce the phenyl cation at m/z 77.0386 .[3]

-

Fragmentation of the Thiophene Moiety: The remaining thiophene portion of the molecule can undergo several fragmentations:

-

Loss of Water: A neutral loss of H₂O (18.0106 Da) from the carboxylic acid group can occur, yielding a fragment at m/z 258.0583 .

-

Loss of CO₂: Decarboxylation of the carboxylic acid group results in a neutral loss of CO₂ (43.9898 Da), leading to a fragment at m/z 232.0791 .

-

Loss of Ethyl Group: Cleavage of the ethyl group can occur via loss of a methyl radical (•CH₃, 15.0235 Da) to give a fragment at m/z 261.0454 or loss of ethene (C₂H₄, 28.0313 Da) to give a fragment at m/z 248.0376 .

-

Summary of Predicted Ions

| Ionization Mode | Predicted m/z | Proposed Identity | Neutral Loss |

| ESI+ | 276.0689 | [M+H]⁺ | - |

| 258.0583 | [M+H - H₂O]⁺ | H₂O | |

| 232.0791 | [M+H - CO₂]⁺ | CO₂ | |

| 105.0335 | Benzoyl Cation | C₇H₈NO₂S | |

| 77.0386 | Phenyl Cation | CO | |

| ESI- | 274.0544 | [M-H]⁻ | - |

| 230.0646 | [M-H - CO₂]⁻ | CO₂ |

Chapter 4: Troubleshooting and Advanced Insights

-

Poor Ionization: If signal intensity is low, ensure the mobile phase pH is appropriate for the chosen polarity (acidic for positive, neutral/basic for negative). The concentration of the modifier (e.g., formic acid) can be optimized; sometimes less is more. [4]* Sodium Adducts ([M+Na]⁺): If the m/z 298.0508 peak is dominant in positive mode, sodium contamination is likely. Use high-purity solvents, avoid glass vials (use polypropylene), and ensure the LC system is thoroughly flushed.

-

In-Source Fragmentation: If fragment ions are observed in the MS1 scan, the cone voltage (or equivalent parameter) may be too high. Reduce this voltage to obtain a stronger molecular ion signal.

-

Matrix Effects: In complex samples (e.g., plasma, tissue extracts), co-eluting compounds can suppress the ionization of the target analyte. Improving chromatographic separation or employing more rigorous sample preparation techniques like solid-phase extraction (SPE) can mitigate these effects.

Conclusion

This guide outlines a robust, scientifically-grounded approach to the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable pathways of fragmentation, researchers can move from simple data acquisition to confident structural confirmation. The provided protocols serve as a validated starting point, while the interpretative framework enables the elucidation of the key structural features of this molecule. Mastery of these techniques is indispensable for advancing programs in drug discovery and development where certainty in chemical structure is paramount.

References

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

-

THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. Available from: [Link]

-

5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. PubChem. Available from: [Link]

-

Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]

-

2-Amino-5-methylthiophene-3-carboxylic acid. PubChem. Available from: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available from: [Link]

-

ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available from: [Link]

-

The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Available from: [Link]

-

LC-MS in Drug Analysis: Methods and Protocols. ResearchGate. Available from: [Link]

-

ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. Available from: [Link]

-

How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available from: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available from: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Available from: [Link]

-

Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. Available from: [Link]

-

Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available from: [Link]

-

Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society Publications. Available from: [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. Available from: [Link]

Sources

- 1. 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid | C15H15NO3S | CID 935228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

FT-IR spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule incorporating a secondary amide, a carboxylic acid, and a substituted thiophene ring, its infrared spectrum presents a rich tapestry of vibrational modes. This document serves as an expert resource for interpreting this spectrum, detailing the theoretical underpinnings of the major absorption bands, providing a validated experimental protocol for data acquisition, and offering a systematic approach to spectral analysis. The causality behind spectral features is emphasized, empowering researchers to confidently identify this molecule and understand its structural nuances through vibrational spectroscopy.

Introduction: The Vibrational Signature of a Multifunctional Molecule

Vibrational spectroscopy, particularly FT-IR, is an indispensable tool in chemical analysis, providing a unique molecular fingerprint based on the absorption of infrared radiation by specific functional groups. This compound is a compound of interest in medicinal chemistry and materials science, featuring a complex arrangement of functional groups that contribute to its unique chemical properties and, consequently, its intricate FT-IR spectrum.

A robust interpretation of this spectrum requires a deconstruction of the molecule into its constituent parts:

-

Carboxylic Acid: Prone to strong intermolecular hydrogen bonding.

-

Secondary Amide (Benzamido): Capable of hydrogen bonding and exhibiting characteristic Amide I and II bands.

-

Substituted Thiophene Ring: An aromatic heterocycle with specific ring and C-S vibrations.

-

Benzene Ring: Attached to the amide nitrogen.

-

Ethyl Group: An aliphatic substituent.

This guide will systematically explore the expected contributions of each of these groups to the overall spectrum, providing the foundational knowledge required for accurate identification and characterization.

Molecular Structure and Key Vibrational Modes

Understanding the expected FT-IR spectrum begins with a clear visualization of the molecule's structure and its primary functional groups, which are the main actors in infrared absorption.

Figure 1: Chemical structure of this compound.

Predicted FT-IR Absorption Profile

The FT-IR spectrum of this molecule is a superposition of the vibrational modes of its functional groups. The solid-state nature of the compound is critical, as intermolecular hydrogen bonding will significantly influence the position and shape of key absorption bands, particularly those of the carboxylic acid and amide moieties.

The High-Frequency Region (>2500 cm⁻¹)

-

O-H Stretch (Carboxylic Acid): The most prominent feature in this region is expected to be an extremely broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This breadth is a classic indicator of the strong hydrogen bonding present in carboxylic acid dimers.[1][2][3] This broad envelope will likely overlap and obscure other stretching vibrations in this region.

-

N-H Stretch (Secondary Amide): A secondary amide in the solid state typically shows a single, medium-to-strong N-H stretching band.[4] Due to hydrogen bonding, this peak is expected between 3330 cm⁻¹ and 3060 cm⁻¹.[5] It will likely appear as a sharper peak superimposed on the broad O-H absorption from the carboxylic acid.

-

C-H Stretches (Aromatic & Aliphatic):

-

Aromatic C-H: Vibrations from the thiophene and benzene rings will produce sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H: The ethyl group will give rise to characteristic asymmetric and symmetric stretching bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These C-H stretching peaks may be visible as small, sharp features emerging from the broad O-H band.[3]

-

The Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)

This region is diagnostically crucial due to the presence of two different carbonyl groups and multiple C=C bonds.

-

C=O Stretch (Carboxylic Acid): An intense, sharp absorption is expected for the carbonyl stretch of the hydrogen-bonded dimer. Its position is typically between 1760-1690 cm⁻¹.[1][2]

-

Amide I Band (C=O Stretch): All amides exhibit a strong C=O absorption known as the Amide I band.[5] For a solid-state secondary amide, this band is found near 1640 cm⁻¹.[5] Its position can be influenced by conjugation within the benzamido group.

-

Amide II Band (N-H Bend & C-N Stretch): This is a unique and characteristic feature of secondary amides, arising from a coupled vibration of N-H in-plane bending and C-N stretching.[6] In the solid state, it appears as a strong band in the 1570-1515 cm⁻¹ range.[4][5] The presence of both a strong Amide I and Amide II band is a definitive indicator of a secondary amide linkage.

-

C=C Stretches (Aromatic): The thiophene and benzene rings will produce several medium-to-sharp bands in the 1600-1450 cm⁻¹ region. These absorptions can sometimes overlap with the amide bands, adding complexity to the spectrum.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.

-

C-O Stretch & O-H Bend (Carboxylic Acid): A strong C-O stretching band, coupled with O-H in-plane bending, is expected between 1320-1210 cm⁻¹.[1][2] Additionally, a characteristic broad O-H out-of-plane bend may be observed around 950-910 cm⁻¹.[1]

-

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic C-C stretching vibrations between 1530-1350 cm⁻¹.[7] The C-S stretching vibration is more difficult to assign definitively but is often found in the 850-600 cm⁻¹ range.[7][8]

-

Aliphatic C-H Bends: The ethyl group will show bending (scissoring and rocking) vibrations, with a characteristic methyl umbrella mode around 1375 cm⁻¹.

Data Summary: Predicted Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Very Broad, Strong |

| Secondary Amide | N-H Stretch (H-bonded) | 3330 - 3060 | Medium-Strong, on O-H |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak-Medium, Sharp |

| Ethyl Group | C-H Stretch | 2980 - 2850 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch (Dimer) | 1760 - 1690 | Strong, Sharp |

| Secondary Amide | Amide I (C=O Stretch) | ~1640 | Strong, Sharp |

| Secondary Amide | Amide II (N-H Bend/C-N Stretch) | 1570 - 1515 | Strong, Sharp |

| Aromatic Rings | C=C Ring Stretch | 1600 - 1450 | Multiple, Medium-Sharp |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Strong |

| Thiophene Ring | C-S Stretch | 850 - 600 | Weak-Medium |

| Carboxylic Acid | O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The protocol described here is a self-validating system designed for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the KBr pellet technique. An alternative, Attenuated Total Reflectance (ATR), is also discussed.

Workflow Overview

Figure 2: Standard experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology (KBr Pellet)

-

Materials & Equipment:

-

This compound (sample, ~1-2 mg)

-

FT-IR grade Potassium Bromide (KBr, ~100-200 mg), desiccated

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR Spectrometer (e.g., JASCO, Bruker, Thermo Fisher)

-

-

Preparation:

-

Causality: KBr is used because it is transparent to mid-infrared radiation and has a refractive index that helps minimize scattering. It must be perfectly dry, as water has strong IR absorptions that would interfere with the spectrum.

-

Protocol: Gently heat the KBr under a heat lamp or in a drying oven (110°C) for 2-4 hours and store in a desiccator.

-

Weigh approximately 1 mg of the sample and 100 mg of dry KBr.

-

Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for 2-5 minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly dispersed and particle size is reduced to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the pellet die.

-

Place the die under the hydraulic press and apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes.

-

Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent.

-

-

Data Acquisition:

-

Trustworthiness: A background spectrum is collected first to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The software automatically subtracts this from the sample spectrum.

-

Protocol: Ensure the sample chamber of the FT-IR spectrometer is empty. Collect a background spectrum (typically an average of 16-32 scans for good signal-to-noise).

-

Place the KBr pellet in the sample holder.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

-

Alternative Method: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum. This method is less sensitive to sample thickness and avoids the labor of KBr pellet preparation.

Conclusion: Synthesizing the Spectral Data

The is a powerful analytical signature that confirms its molecular identity. The key to its interpretation lies in the systematic identification of characteristic absorption bands. An analyst should first look for the defining, broad O-H stretch of the carboxylic acid dimer. Subsequently, the sharp, intense C=O stretch of the acid should be located, followed by the signature pair of Amide I and Amide II bands. Finally, the finer details of the aromatic and aliphatic C-H stretches and the complex fingerprint region can be used to fully confirm the structure. This guide provides the foundational expertise and validated protocols necessary for researchers to approach this analysis with confidence and scientific rigor.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

-

Jayaprakash, P., et al. (2017). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Swallow, A. J., & Velandia, J. A. (1962). N-H Stretching Frequencies of Amines and Amides. Nature, 195, 798-800. Retrieved from [Link]

-

Greco, J. A., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. PMC - NIH. Retrieved from [Link]

-

Walter, J. L., & Bellamy, L. J. (1962). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Transactions of the Faraday Society, 58, 248-254. Retrieved from [Link]

-

Al-Otaibi, A. A., et al. (2017). Research Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]